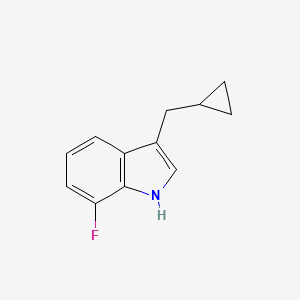

3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-3-1-2-10-9(6-8-4-5-8)7-14-12(10)11/h1-3,7-8,14H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKHOZQVHYTNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Cyclopropylmethyl 7 Fluoro 1h Indole

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-(cyclopropylmethyl)-7-fluoro-1H-indole reveals several potential disconnection points. The most common strategies for indole (B1671886) synthesis involve the formation of the C2-C3 bond or the N1-C2 bond of the indole core.

Primary Disconnections:

C2-C3 Bond Formation: This is a common strategy in methods like the Fischer indole synthesis. The target molecule can be disconnected to a substituted phenylhydrazine (B124118) and a carbonyl compound. For this compound, this would involve the disconnection to 2-fluorophenylhydrazine and cyclopropylacetaldehyde or a synthetic equivalent.

N1-C2 and C3-C3a Bond Formation: This approach is characteristic of syntheses like the Leimgruber-Batcho indole synthesis, where the indole ring is constructed from an ortho-nitrotoluene derivative. The disconnection would lead back to 2-fluoro-6-nitrotoluene and reagents to introduce the C3 substituent.

N1-C7a and C2-C3 Bond Formation: Methods like the Bartoli indole synthesis utilize this approach, starting from an ortho-substituted nitroarene. This would involve disconnecting the target molecule to an ortho-nitro-fluoro-aromatic precursor and a vinyl Grignard reagent.

These disconnections form the basis for applying classical indole synthesis methodologies to the specific framework of this compound.

Classical Indole Synthesis Approaches Applicable to this compound Framework

Several classical indole synthesis methods can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction conditions.

The Fischer indole synthesis is one of the oldest and most versatile methods for indole synthesis. thermofisher.comtcichemicals.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. thermofisher.comalfa-chemistry.com

For the synthesis of this compound, the key starting materials would be (2-fluorophenyl)hydrazine and cyclopropylacetaldehyde. The reaction proceeds through the formation of the corresponding hydrazone, which upon treatment with an acid catalyst (e.g., ZnCl₂, polyphosphoric acid), undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring. chemeurope.com The presence of the electron-withdrawing fluorine atom on the phenylhydrazine ring can influence the rate of cyclization.

| Step | Description | Reactants | Catalyst |

| 1 | Hydrazone Formation | (2-Fluorophenyl)hydrazine, Cyclopropylacetaldehyde | - |

| 2 | Cyclization | (2-Fluorophenyl)hydrazone of cyclopropylacetaldehyde | Brønsted or Lewis Acid |

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com While the classical Nenitzescu synthesis is primarily for 5-hydroxyindoles, modifications can be envisioned for the synthesis of other indole derivatives. However, its direct application for a 7-fluoro-3-substituted indole without a 5-hydroxy group is not straightforward and would require significant adaptation of the starting materials, making it a less common choice for this specific target. The reaction typically involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, making it highly relevant for the target molecule. wikipedia.orgresearchgate.net This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. jk-sci.comrsc.org

To synthesize this compound, 1-fluoro-2-nitrobenzene would be treated with cyclopropylmethylvinylmagnesium bromide. The reaction requires at least three equivalents of the Grignard reagent. wikipedia.org The presence of the ortho-substituent (in this case, fluorine) is crucial for the success of the reaction. wikipedia.orgjk-sci.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. onlineorganicchemistrytutor.com

| Reactant 1 | Reactant 2 | Key Feature |

| 1-Fluoro-2-nitrobenzene | Cyclopropylmethylvinylmagnesium bromide | Direct route to 7-substituted indoles |

The Leimgruber-Batcho indole synthesis is a two-step process that is particularly useful for preparing a wide variety of substituted indoles and has become a popular alternative to the Fischer indole synthesis. wikipedia.org The synthesis begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization. wikipedia.org

For the target compound, the synthesis would start with 2-fluoro-6-nitrotoluene. This starting material is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a β-dimethylamino-2-nitrostyrene derivative. wikipedia.org Subsequent reduction of the nitro group, often with reagents like Raney nickel and hydrazine or palladium on carbon, leads to the cyclization and formation of the indole ring. wikipedia.org This method is well-suited for the synthesis of fluorinated indoles.

| Step | Description | Starting Material | Reagents |

| 1 | Enamine Formation | 2-Fluoro-6-nitrotoluene | DMF-DMA, Pyrrolidine |

| 2 | Reductive Cyclization | Intermediate Enamine | Raney Ni/H₂NNH₂ or Pd/C, H₂ |

The Sugasawa indole synthesis is a method for preparing 2,3-unsubstituted indoles via the ortho-acylation of anilines. researchgate.netwikipedia.org The reaction involves the treatment of an aniline with chloracetonitrile in the presence of a Lewis acid like boron trichloride, followed by reduction and cyclization. wikipedia.org While the original Sugasawa synthesis yields 2,3-unsubstituted indoles, modifications could potentially introduce a substituent at the 3-position. However, for a pre-determined 3-substituent like cyclopropylmethyl, this method is less direct than others like the Fischer or Bartoli synthesis.

Introduction of the Cyclopropylmethyl Moiety at Position 3

The C-3 position of the indole ring is the most nucleophilic and is readily susceptible to electrophilic substitution. This inherent reactivity is exploited for the introduction of the cyclopropylmethyl group. The synthesis typically starts from 7-fluoro-1H-indole, which serves as the nucleophile in reactions with a suitable cyclopropylmethyl electrophile.

Several C-3 alkylation strategies are available, primarily revolving around the Friedel-Crafts alkylation and its variations. These methods involve the reaction of 7-fluoroindole with an electrophilic source of the cyclopropylmethyl group, such as cyclopropylmethyl halides, tosylates, or alcohols.

Friedel-Crafts Alkylation: This classic and widely used method involves the reaction of an indole with an alkylating agent in the presence of a Lewis acid catalyst. nih.govmdpi.com For the synthesis of this compound, 7-fluoroindole can be reacted with cyclopropylmethyl bromide. Lewis acids like BF₃·OEt₂, AlCl₃, or ZnCl₂ can be employed to activate the electrophile. nih.govmdpi.com The reaction proceeds through the formation of an electrophilic species that attacks the electron-rich C-3 position of the 7-fluoroindole.

Another variant of this reaction utilizes trichloroacetimidates as alkylating agents, which can be activated by a catalytic amount of a Lewis acid. nih.gov Cyclopropylmethanol can be converted to the corresponding trichloroacetimidate, which then alkylates the indole. This method often proceeds under milder conditions compared to the use of alkyl halides. nih.gov

Hydrogen Autotransfer Strategy: A more sustainable and atom-economical approach is the hydrogen autotransfer (or borrowing hydrogen) methodology. researchgate.netscispace.com In this strategy, a catalyst, often a transition metal complex, temporarily oxidizes an alcohol (cyclopropylmethanol) to the corresponding aldehyde in situ. acs.org The aldehyde then condenses with the indole to form an alkylideneindolenine intermediate, which is subsequently reduced by the catalyst using the hydrogen borrowed from the initial alcohol oxidation. acs.org This method avoids the use of pre-functionalized and potentially hazardous alkyl halides. researchgate.netscispace.com Metal-free versions of this reaction, mediated by bases like potassium hydroxide (KOH) under solvent-free conditions, have also been developed, further enhancing the green credentials of this approach. researchgate.net

The table below summarizes representative conditions for C-3 alkylation of indoles, which are applicable to the synthesis of the target compound.

| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

| Cyclopropylmethyl Bromide | BF₃·OEt₂ | Dichloromethane | Room Temp. | Good to Excellent | nih.gov |

| Cyclopropylmethanol | KOH | Solvent-free | 150 °C | High | scispace.com |

| Cyclopropylmethanol | [Cp*IrCl₂]₂ | Toluene | 110 °C | Moderate to High | acs.org |

| (Cyclopropylmethyl) trichloroacetimidate | TMSOTf (catalytic) | Dichloromethane | 0 °C to Room Temp. | High | nih.gov |

| Cyclopropylmethanol | Cs₂CO₃/Oxone® | Xylenes | 140 °C | Moderate to High | chemrxiv.org |

For the synthesis of this compound, the introduction of the cyclopropylmethyl group at the C-3 position does not typically introduce new stereocenters. The cyclopropylmethyl group itself, being attached via a methylene (B1212753) (-CH₂-) linker, is achiral. Therefore, in most standard synthetic routes, stereochemical considerations are not a primary concern for this specific transformation.

However, if the cyclopropane ring itself were to be substituted in a way that creates chirality (e.g., with different substituents at the 2- and 3-positions of the cyclopropane ring), then diastereoselective or enantioselective methods would become relevant. In such hypothetical cases, the use of chiral catalysts in the alkylation step could potentially control the stereochemical outcome. While not directly applicable to the parent compound, this remains an important consideration in the synthesis of more complex, substituted analogs.

Introduction of the Fluorine Atom at Position 7

The introduction of a fluorine atom at the C-7 position of the indole ring is a significant challenge. Direct C-H fluorination at this position is often difficult due to competing reactions at other sites (N-H, C-3, and other benzo positions). Therefore, the most reliable methods involve constructing the indole ring from a precursor that already contains the fluorine atom in the desired position.

Direct C-H fluorination of a pre-formed 3-(cyclopropylmethyl)-1H-indole is synthetically challenging. Electrophilic fluorinating reagents, such as Selectfluor®, often show poor regioselectivity with indole substrates, with fluorination occurring preferentially at the more activated C-3, C-2, or C-5 positions. researchgate.net While methods for directed C-H functionalization exist, such as iridium-catalyzed C-7 amination of indolines, nih.gov direct C-7 fluorination of the indole core remains less developed and is not a commonly employed strategy for this type of target.

The most robust and widely used strategy to synthesize 7-fluoroindoles is through cyclization methods starting with a fluorine-containing aromatic precursor.

Fischer Indole Synthesis: The Fischer indole synthesis is a powerful and classical method for constructing the indole ring. mdpi.comtcichemicals.comresearchgate.net To obtain a 7-fluoroindole derivative, the reaction is carried out between 2-fluorophenylhydrazine (or its hydrochloride salt) and a suitable ketone or aldehyde. For the target molecule, this would involve reacting 2-fluorophenylhydrazine with cyclopropylacetaldehyde or a synthetic equivalent. The reaction is catalyzed by Brønsted or Lewis acids (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂) and proceeds via a hydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. mdpi.com This method unambiguously places the fluorine atom at the C-7 position. A modern, three-component variation of this reaction allows for the synthesis from a nitrile, an organometallic reagent, and the arylhydrazine salt in a one-pot process. nih.govspringernature.com

The general scheme for the Fischer Indole Synthesis is presented below:

Step 1: Hydrazone Formation: Reaction of 2-fluorophenylhydrazine with cyclopropylacetaldehyde.

Step 2: Acid Catalysis: Treatment with an acid catalyst (e.g., PPA, ZnCl₂).

Step 3: Rearrangement & Cyclization: acs.orgacs.org-Sigmatropic rearrangement, rearomatization, and cyclization.

Step 4: Ammonia Elimination: Loss of ammonia to form the final indole product.

This approach is highly effective for producing regiochemically pure 7-substituted indoles.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on developing methodologies that are not only efficient but also environmentally benign and sustainable.

Catalytic Hydrogen Autotransfer: As mentioned in section 2.3.1, the hydrogen autotransfer (HAT) or borrowing hydrogen (BH) strategy is a prime example of a green synthetic method. researchgate.netacs.org The use of cyclopropylmethanol as the alkylating agent for 7-fluoroindole, catalyzed by transition metals or even simple bases like KOH, represents a highly atom-economical process. scispace.com This approach avoids the formation of stoichiometric salt byproducts that are common in traditional Friedel-Crafts reactions using alkyl halides. researchgate.net

Metal-Free C-3 Alkylation: The development of metal-free catalytic systems is a major goal in sustainable synthesis. The C-3 alkylation of indoles can be achieved using reagents like Oxone® in combination with a base such as Cs₂CO₃, providing a transition-metal-free pathway. chemrxiv.org Another approach involves mediation by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote the alkylation of indoles with alcohols, often in aqueous media, aligning with the principles of green chemistry. rsc.org

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation (a one-pot reaction) significantly improves efficiency by reducing purification steps, solvent waste, and reaction time. A plausible advanced strategy for synthesizing the target molecule could involve a one-pot Fischer indole synthesis/alkylation sequence, although this would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates.

These advanced strategies offer more efficient and environmentally friendly alternatives to classical methods for the synthesis of this compound and related compounds.

Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Solvent-Free Conditions)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like indoles to minimize environmental impact. Microwave-assisted organic synthesis (MAOS) stands out as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products compared to conventional heating methods. researchgate.netnih.gov

For the synthesis of substituted indoles, microwave irradiation has been successfully applied to classical reactions such as the Fischer, Bischler, and Madelung indole syntheses. nih.govmdpi.comsciforum.net Specifically, the Fischer indole synthesis, a robust method for preparing indoles from phenylhydrazines and carbonyl compounds, can be effectively accelerated under microwave conditions. researchgate.net A plausible microwave-assisted Fischer indole synthesis of this compound would involve the reaction of (2-fluorophenyl)hydrazine with cyclopropylacetaldehyde or a suitable precursor. The use of microwave energy can promote the key researchgate.netresearchgate.net-sigmatropic rearrangement step of the Fischer synthesis, leading to the desired product in a shorter timeframe.

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. The Bischler indole synthesis, for instance, has been performed under solvent-free microwave-assisted conditions by reacting anilines with α-haloketones in the presence of a solid base. organic-chemistry.org This methodology avoids the use of potentially harmful organic solvents, simplifying work-up procedures and reducing chemical waste. organic-chemistry.org A similar solvent-free microwave-assisted approach could potentially be developed for the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application to Target Compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, cleaner reactions. researchgate.netnih.gov | Acceleration of the Fischer indole synthesis using (2-fluorophenyl)hydrazine and a cyclopropylmethyl carbonyl equivalent. |

| Solvent-Free Conditions | Eliminates the need for organic solvents, reduces waste, simplifies purification. organic-chemistry.org | Solid-state reaction of a suitable aniline and a cyclopropylmethyl-substituted α-haloketone under microwave irradiation. |

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired molecules with improved efficiency and selectivity. The synthesis of this compound can benefit from various catalytic strategies.

The classic Fischer indole synthesis itself is an acid-catalyzed reaction, employing Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) to facilitate the cyclization of the phenylhydrazone intermediate. wikipedia.orgnih.gov The choice of catalyst can significantly influence the reaction outcome, and optimization is often necessary to achieve high yields, particularly with substituted precursors. nih.gov

More advanced catalytic systems have also been developed. For instance, a palladium-catalyzed strategy provides a novel entry into the Fischer indole synthesis by enabling the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediates in situ. wikipedia.orgjk-sci.com This approach expands the scope of the Fischer synthesis to a wider range of starting materials.

Furthermore, enantioselective catalytic versions of the Fischer indole synthesis have been developed, which are crucial when chirality is a factor in the target molecule. While not directly applicable to the achiral this compound, these methods, often employing chiral phosphoric acids as catalysts, highlight the sophisticated level of control achievable through modern catalysis in indole synthesis. chemistryviews.org

Palladium-catalyzed heterocyclization is another powerful tool for constructing the indole core. An efficient microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been reported for the synthesis of functionalized indoles, demonstrating high yields and regioselectivity. mdpi.com

| Catalytic Methodology | Catalyst Type | Key Advantages |

| Classical Fischer Indole Synthesis | Brønsted or Lewis Acids wikipedia.orgnih.gov | Well-established, versatile for a range of substituted indoles. |

| Palladium-Catalyzed Fischer Synthesis | Palladium Complexes wikipedia.orgjk-sci.com | Expands substrate scope through in-situ formation of hydrazones. |

| Palladium-Catalyzed Heterocyclization | Palladium Complexes mdpi.com | High efficiency and regioselectivity in indole ring formation. |

| Chiral Phosphoric Acid Catalysis | Chiral Brønsted Acids chemistryviews.org | Enables enantioselective synthesis of chiral indoles. |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com They offer a rapid and convergent route to complex molecular architectures, including the indole scaffold.

A one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile has been developed, showcasing the power of MCRs in building complex heterocyclic systems based on an indole core. mdpi.com While this specific example does not yield the target molecule, it demonstrates the feasibility of employing MCRs for the synthesis of functionalized indoles.

More relevant to the synthesis of 3-substituted indoles, a one-pot multicomponent reaction involving indole, an aldehyde, and a C-H activated compound can be employed. For instance, the reaction of indole, an aldehyde, and acetylacetone in the presence of a base catalyst can yield 3-substituted indole derivatives. researchgate.net To synthesize this compound via an MCR, one could envision a reaction between 7-fluoro-1H-indole, cyclopropanecarbaldehyde, and a suitable third component that would ultimately be eliminated or transformed to leave the cyclopropylmethyl group at the 3-position.

An innovative two-step reaction sequence involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core. rug.nl This sustainable approach uses readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to produce multi-substituted indole-2-carboxamides under mild, metal-free conditions. rug.nl Adapting this methodology could provide a novel route to the target compound.

| MCR Strategy | Reactants | Key Features |

| Indole-Aldehyde-C-H Acid Condensation | Indole, Aldehyde, Active Methylene Compound researchgate.net | Direct functionalization at the C3 position of the indole ring. |

| Ugi MCR followed by Cyclization | Aniline, Glyoxal derivative, Formic Acid, Isocyanide rug.nl | De novo synthesis of the indole scaffold, mild and sustainable conditions. |

Reaction Optimization and Process Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale, even within an academic setting, requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

For a potential Fischer indole synthesis of this compound, key parameters for optimization would include the choice of acid catalyst, solvent, reaction temperature, and reaction time. The concentration of the reactants can also play a crucial role. For instance, in some Fischer indole syntheses, using toluene as both a co-solvent and for extraction has led to an eco-friendly process with high purity products on a multi-kilogram scale, eliminating aqueous waste. acs.org While academic scale-up is typically on a smaller gram-scale, the principles of minimizing waste and simplifying purification are equally important.

When considering microwave-assisted synthesis for scale-up, a major challenge is the limited penetration depth of microwaves, which can lead to uneven heating in larger reaction volumes. researchgate.net Continuous-flow microwave reactors can address this issue, allowing for the safe and efficient scaling of microwave-assisted reactions by continuously passing the reaction mixture through a microwave-irradiated zone.

Optimization of multi-component reactions often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield of the desired product and minimize the formation of byproducts. The order of addition of the reactants can also be critical.

In an academic context, process scale-up also necessitates a thorough assessment of the safety of the reaction, especially when handling potentially hazardous reagents or running reactions at elevated temperatures and pressures. A detailed work-up and purification protocol that is efficient and scalable is also a key consideration. The use of robust and reliable analytical techniques to monitor reaction progress and assess product purity is essential throughout the optimization and scale-up process.

Theoretical and Computational Investigations of 3 Cyclopropylmethyl 7 Fluoro 1h Indole

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. Through DFT calculations, a detailed understanding of the intrinsic properties of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole at the electronic level can be achieved. For the purpose of this theoretical investigation, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's characteristics. niscpr.res.inniscpr.res.in

The electronic landscape of a molecule is fundamental to its chemical behavior. Key to this is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is anticipated to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would also be distributed over this aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and stability. acs.org

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical tendencies. These descriptors provide a quantitative measure of its stability and reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.90 | Difference between LUMO and HOMO energies, indicating chemical reactivity. |

| Ionization Potential (I) | 5.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.95 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.40 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.45 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | 0.41 | The reciprocal of chemical hardness, indicating a higher reactivity. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.

The primary rotatable bond is between the methylene (B1212753) group and the C3 of the indole ring. Different staggered and eclipsed conformations would be considered to identify the most stable, low-energy conformers. It is expected that the most stable conformer would minimize steric hindrance between the cyclopropyl (B3062369) group and the indole ring.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-CH2-C_cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 65 |

| Synclinal (gauche) | ~60° | 1.20 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined by detailed computational scans.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the fluorine atom at the 7-position is expected to cause a downfield shift for nearby protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretch of the indole ring, C-H stretches of the aromatic and cyclopropyl groups, and the C-F stretch. researchgate.net

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts and IR Frequencies for this compound | ¹³C NMR | ¹H NMR | IR Spectroscopy | |---|---|---| | Atom | δ (ppm) | Atom | δ (ppm) | Vibrational Mode | Frequency (cm⁻¹) | | C2 | 123.5 | H1 (N-H) | 8.10 | N-H stretch | 3450 | | C3 | 112.8 | H2 | 7.15 | Aromatic C-H stretch | 3100-3000 | | C3a | 128.9 | H4 | 7.30 | Aliphatic C-H stretch | 2950-2850 | | C4 | 119.7 | H5 | 6.95 | C=C stretch | 1620-1450 | | C5 | 121.3 | H6 | 7.05 | C-F stretch | 1250 | | C6 | 118.4 | CH₂ | 2.80 | | | | C7 | 150.2 (C-F) | CH (cyclopropyl) | 1.10 | | | | C7a | 125.6 | CH₂ (cyclopropyl) | 0.45, 0.70 | | | | CH₂ | 30.1 | | | | | | CH (cyclopropyl) | 10.5 | | | | | | CH₂ (cyclopropyl) | 4.2 | | | | |

Note: This data is for illustrative purposes and represents typical values that would be generated from DFT calculations.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand might interact with the binding site of a protein.

Indole derivatives are known to interact with a variety of biological targets. Based on the structural similarities of this compound to known bioactive molecules, several potential protein targets can be identified for docking studies. These include serotonin (B10506) receptors (5-HT1A, 5-HT2A), melatonin (B1676174) receptors (MT1, MT2), and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.govnih.govresearchgate.netlongdom.org

A molecular docking study would involve preparing the 3D structure of this compound and the crystal structures of the target proteins. The ligand would then be docked into the active site of each protein, and the resulting binding poses would be scored based on their predicted binding affinity (usually expressed in kcal/mol). The interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-stacking, would also be analyzed to understand the key determinants of binding.

Table 4: Hypothetical Molecular Docking Results for this compound with Indole-Binding Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Serotonin 5-HT1A Receptor | 7E2Y | -8.5 | Asp116, Phe361, Trp358 | Hydrogen bond, π-stacking |

| Serotonin 5-HT2A Receptor | 6A93 | -9.2 | Asp155, Ser242, Phe340 | Hydrogen bond, Hydrophobic |

| Melatonin MT1 Receptor | 6ME2 | -7.9 | Asn162, Val191, Phe181 | Hydrogen bond, Hydrophobic |

| Melatonin MT2 Receptor | 6ME6 | -8.1 | Ser110, Val208, Trp264 | Hydrogen bond, π-stacking |

Note: This data is hypothetical and for illustrative purposes. The PDB IDs are for existing structures of these proteins. The binding affinities and interacting residues are plausible predictions based on studies of similar indole derivatives.

The insights gained from these theoretical and computational investigations provide a comprehensive, albeit predictive, profile of this compound. The data on its electronic properties, conformational flexibility, and potential protein interactions can serve as a valuable guide for its synthesis and subsequent experimental evaluation in medicinal chemistry and materials science.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the conformational dynamics, flexibility, and interactions of a molecule like this compound in various environments. By numerically solving Newton's equations of motion, MD simulations can map out the potential energy surface of the molecule and identify its preferred conformations and dynamic behavior.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropylmethyl group to the indole ring. This rotation will likely be the dominant motion, allowing the cyclopropyl group to adopt various orientations relative to the indole plane. The fluorine atom at the 7-position is expected to have a significant influence on the electronic properties of the indole ring, but a lesser direct impact on the conformational freedom of the 3-substituent.

Studies on other 3-substituted indoles have demonstrated that the nature of the substituent at this position governs the conformational landscape. researchgate.net For this compound, the key dihedral angle would be that between the plane of the cyclopropyl ring and the plane of the indole ring. The energetic barriers to rotation around this bond are expected to be relatively low, leading to a dynamic equilibrium of multiple conformers in solution.

A hypothetical MD simulation of this compound in an aqueous solvent box would likely reveal rapid transitions between different rotamers of the cyclopropylmethyl group. The time scale of these transitions would be on the order of picoseconds to nanoseconds. The simulation could also provide information on the hydration shell around the molecule, particularly around the polar N-H group and the electronegative fluorine atom.

Table 1: Hypothetical Torsional Angle Distribution for the Cyclopropylmethyl Group in Solution

| Torsional Angle Range (degrees) | Predicted Population (%) |

| -60 to 60 | 45 |

| 60 to 180 | 27.5 |

| -60 to -180 | 27.5 |

This table represents a hypothetical distribution based on the expected rotational freedom of the C3-CH2 bond and is not derived from experimental or specific computational data for the target molecule.

For this compound, its potential to form stable complexes with a target would depend on the specific topology and chemical nature of the binding site. The indole scaffold is a common motif in molecules that bind to a variety of biological targets. nih.gov The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking and hydrophobic interactions. The 7-fluoro substituent can alter the electronic distribution of the indole ring, potentially influencing these interactions, and may also participate in halogen bonding or other specific interactions with the target.

MD simulations of such a complex would typically involve monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone to assess conformational stability. Fluctuations in the positions of key interacting residues can also be analyzed through root-mean-square fluctuation (RMSF) plots. Furthermore, the binding free energy of the complex can be estimated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), providing a quantitative measure of binding affinity. tandfonline.com

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type |

| Indole N-H | Hydrogen Bond Donor |

| Indole Ring | π-π Stacking, Hydrophobic |

| 7-Fluoro | Halogen Bond, Dipole-Dipole |

| Cyclopropylmethyl | Hydrophobic, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov While no specific QSAR models for this compound and its direct derivatives are publicly available, the principles of QSAR can be applied to understand how structural modifications might affect its activity.

A QSAR study on derivatives of this compound would involve synthesizing a series of analogues with variations at different positions of the molecule. For instance, substituents could be varied on the indole nitrogen, at other positions of the benzene (B151609) ring, or by modifying the cyclopropylmethyl group. The biological activity of these compounds would then be determined experimentally.

Subsequently, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), would then be used to build a model that correlates these descriptors with the observed biological activity. ijpsi.org

Numerous QSAR studies have been successfully performed on various classes of indole derivatives for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov These studies have often highlighted the importance of descriptors related to hydrophobicity, electronic properties of the indole ring, and the size and shape of substituents. For example, a QSAR study on indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase found that electronic and topological descriptors were key to explaining the inhibitory activity. ijpsi.org

A hypothetical QSAR model for derivatives of this compound might reveal that the hydrophobicity of the 3-substituent is critical for activity, or that the electronic effect of substituents on the benzene ring, modulated by the 7-fluoro group, plays a significant role. Such a model, once validated, could be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future drug design efforts.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study of Indole Derivatives

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity |

| Steric | Molar Volume | Molecular size |

| Topological | Wiener Index | Molecular branching |

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the biological target interactions and mechanistic insights of the specific chemical compound This compound .

Detailed searches for in vitro screening data, including receptor binding and enzyme inhibition assays, as well as cellular assays investigating target engagement, molecular mechanisms, and pathway analysis for this particular molecule, did not yield any specific research findings.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified outline sections (5.1 through 5.2.3). The compound may be a novel entity with no published data in the public domain, or it may be referred to by a different designation in available literature. Without accessible scientific research, an accurate and informative article meeting the specified requirements cannot be generated.

Exploration of Biological Target Interactions and Mechanistic Insights of 3 Cyclopropylmethyl 7 Fluoro 1h Indole

Structure-Activity Relationship (SAR) Studies on Analogs of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies involve systematically modifying different parts of the molecule—the indole (B1671886) ring, the cyclopropylmethyl group, and the fluorine substituent—to understand their individual contributions to target binding and efficacy.

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern is a key determinant of biological activity. Modifications on the indole ring of analogs related to this compound can significantly alter their interaction with biological targets.

N-1 Position: The presence of a hydrogen atom on the indole nitrogen (N-1) is often crucial for activity. Studies on related indole analogs have shown that N-substitution can lead to a considerable reduction in potency, suggesting that the N-H group may act as a hydrogen bond donor, playing a decisive role in target recognition. researchgate.net

C-2 and C-3 Positions: The substituents at these positions dictate the orientation of the molecule within a binding pocket. While the parent compound features a cyclopropylmethyl group at C-3, the introduction of different groups can modulate selectivity and potency.

Benzene (B151609) Ring Positions (C-4, C-5, C-6, C-7): The nature and position of substituents on the benzene portion of the indole ring are critical. For instance, in some series of indole derivatives, substitutions at the C-4 position have been found to be the least favorable for activity. researchgate.net Conversely, substitutions at other positions, such as C-5 or C-6, can enhance activity, often depending on the specific target. researchgate.net The placement of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire indole ring system, affecting π-π stacking, hydrophobic, and electrostatic interactions with the target protein.

The following table summarizes the generalized impact of substitutions at various positions on the indole ring based on findings from related compound series.

| Position of Substitution | Type of Substituent | General Impact on Activity | Potential Rationale |

| N-1 | Alkyl, Acyl groups | Often Decreased | Loss of critical N-H hydrogen bond donor capability. |

| C-4 | Bulky groups | Often Decreased | Potential for steric hindrance within the binding site. researchgate.net |

| C-5 / C-6 | Methoxy, Halogen | Variable (Can Increase) | Can enhance hydrophobic or polar interactions; alters electronics. researchgate.net |

| C-7 | Halogen (e.g., Fluorine) | Often Favorable | Improves metabolic stability and membrane permeability. cymitquimica.com |

The cyclopropylmethyl group at the C-3 position is a key structural feature. This moiety is not a simple alkyl chain; its rigid, three-membered ring structure imparts specific conformational properties to the molecule.

The cyclopropyl (B3062369) group introduces a degree of conformational rigidity that can be advantageous for binding affinity. By restricting the rotation that would be possible with a more flexible alkyl chain (e.g., an n-butyl group), it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. Furthermore, the cyclopropyl ring itself provides a distinct hydrophobic surface that can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein. In studies of other scaffolds, such as certain opioid receptor modulators, the N-cyclopropylmethyl substituent is known to be critical for receptor recognition and functional activity. nih.gov This suggests that the moiety is well-suited to fit into specific, constrained hydrophobic sub-pockets in a variety of protein targets.

The substitution of a hydrogen atom with fluorine at the C-7 position of the indole ring has profound effects on the molecule's physicochemical properties and its interactions with biological targets. nih.gov Fluorine is highly electronegative and its introduction can significantly alter the electron distribution of the aromatic indole ring. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a potential site of metabolism, such as C-7, can block this process, thereby increasing the compound's half-life and bioavailability. cymitquimica.com

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This enhancement can improve its ability to cross biological membranes, such as the blood-brain barrier, which can be a desirable property depending on the intended biological target. cymitquimica.comnih.gov

Binding Interactions: The electronegativity of fluorine alters the dipole moment of the indole ring. nih.govresearchgate.net This can influence non-covalent interactions that are critical for target binding. Fluorine can participate in favorable dipole-dipole interactions, and in some contexts, can form weak hydrogen bonds or halogen bonds. The altered electronic nature of the indole π-system can also modulate crucial CH/π and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the target's binding site. nih.govresearchgate.net Studies on fluorinated tryptophan analogs have systematically shown that the position of the fluorine substituent has a distinct, regiospecific impact on these aromatic interactions. nih.gov

Use of this compound as a Chemical Biology Probe

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in a biological system. nih.gov The distinct structural features of this compound make it a potential candidate for development into such a tool, enabling the investigation of complex biological pathways.

The primary use of a novel chemical probe is to identify its direct molecular target(s) and validate their role in a disease process. If this compound displays a specific phenotypic effect in a cell-based assay, it can be used as a tool to uncover the underlying mechanism.

Target identification can be approached using several methods. For example, in affinity-based proteomics, the probe molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Alternatively, label-free methods can be employed where changes in protein thermal stability upon ligand binding are measured. nih.gov Once a primary target is identified, the probe can be used to validate it. For instance, observing the same biological effect upon genetic knockdown (e.g., using RNAi) of the identified target protein as is seen upon treatment with the compound provides strong evidence that the protein is indeed responsible for the compound's activity. youtube.com The probe allows for rapid and reversible inhibition of the target, offering advantages over genetic methods by providing temporal control. nih.gov

Once a target has been identified and validated, a selective probe like this compound can be used to explore the broader biological processes and pathways in which the target protein is involved. nih.gov By selectively inhibiting the function of a single protein, researchers can observe the downstream consequences on cellular signaling, gene expression, or metabolic pathways.

For example, a probe can be used to dissect the role of its target in a specific disease model. Application of the compound to cells or even whole organisms can reveal the phenotypic consequences of inhibiting the target, providing clues to its function in both healthy and diseased states. youtube.com This allows for asking mechanistic questions, such as when and where a protein's activity is required during a specific biological event, which can be difficult to address with genetic approaches alone. nih.gov

Synthesis and Academic Exploration of Derivatives and Analogs of 3 Cyclopropylmethyl 7 Fluoro 1h Indole

Design Principles for Novel Analog Libraries

The creation of diverse and effective analog libraries is guided by established medicinal chemistry principles. These strategies aim to explore the chemical space around the parent molecule to optimize its interaction with biological targets and improve its drug-like properties.

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This approach is instrumental in fine-tuning the potency, selectivity, and pharmacokinetic profile of a lead compound. For the 3-(cyclopropylmethyl)-7-fluoro-1H-indole scaffold, several bioisosteric replacements can be envisioned.

The cyclopropylmethyl group at the 3-position is a key feature that can be modified. For instance, the cyclopropyl (B3062369) ring could be replaced with other small, strained ring systems like cyclobutyl or oxetane (B1205548) to alter lipophilicity and metabolic stability. The trifluoroethylamine group has also been noted as a potential bioisosteric replacement for amides, mimicking the carbonyl group's electronic properties. drughunter.com This could be relevant if further modifications introduce an amide linkage.

The fluorine atom at the 7-position is another point for bioisosteric modification. While fluorine itself is often a favorable substituent for improving metabolic stability and binding affinity, it could be replaced with other small, electron-withdrawing groups such as a cyano or a trifluoromethyl group to probe the electronic requirements at this position.

Heterocyclic rings are also common bioisosteres for various functional groups. drughunter.com For example, if other parts of the molecule were to be extensively modified, introducing rings like triazoles or oxadiazoles (B1248032) could mimic the hydrogen bonding patterns of amide groups while potentially improving metabolic stability. drughunter.com

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different one while retaining the original's biological activity. nih.govniper.gov.in This can lead to the discovery of novel intellectual property and compounds with improved properties. nih.govniper.gov.in

Starting from the this compound scaffold, one could replace the indole (B1671886) core with other bicyclic heteroaromatic systems like azaindoles, indazoles, or benzimidazoles. For example, 7-azaindole (B17877) derivatives have been explored as inhibitors of protein-protein interactions. nih.gov This strategy aims to maintain the spatial arrangement of key pharmacophoric features while exploring new chemical space. researchgate.net The replacement of an aromatic system with a more electron-deficient ring system can also enhance robustness towards cytochrome P450-mediated oxidation. researchgate.net

Another approach is to alter the ring structure more significantly. For instance, a ring-opening or closure strategy could be employed to transform the indole into a different heterocyclic system altogether. nih.gov The goal is to identify new scaffolds that can present the key binding motifs—the cyclopropylmethyl group and the fluoro-substituted aromatic system—in a similar orientation to the original indole core.

Positional Scanning and Substituent Optimization

Positional scanning involves systematically introducing a variety of substituents at different positions of the lead molecule to map the SAR. For this compound, the indole ring offers several positions for substitution (N1, C2, C4, C5, and C6).

Optimization of the existing substituents is also crucial. The cyclopropylmethyl group could be further functionalized, for instance, by adding substituents on the cyclopropyl ring itself. The fluorine at the 7-position could be moved to other positions on the benzene (B151609) ring to understand the optimal placement for target interaction. The introduction of a fluorine atom has been shown to improve potency in some cases. acs.org

Synthetic Strategies for Analog Preparation

The synthesis of analogs of this compound would rely on established methods for indole synthesis and functionalization. The Fischer indole synthesis is a classic and versatile method that could be employed by reacting a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde bearing the cyclopropylmethyl moiety. nih.gov

For introducing substituents at various positions on the indole ring, a range of synthetic methodologies are available. For instance, N-alkylation or N-arylation at the indole nitrogen (N1) can be achieved using various electrophiles. Directed ortho-metalation can be used to introduce substituents at the C2 or C7 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, or amino groups at halogenated positions of the indole core.

The synthesis of scaffold-hopped analogs would require distinct synthetic routes tailored to the target heterocyclic system. For example, the synthesis of azaindole derivatives often involves the construction of the pyridine (B92270) ring onto a pyrrole (B145914) precursor or vice-versa.

Below is a hypothetical synthetic scheme for the preparation of a positional isomer of the parent compound:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4-Difluoronitrobenzene | Cyclopropylmethylamine, K2CO3, DMSO | 4-Fluoro-2-(cyclopropylmethylamino)nitrobenzene |

| 2 | 4-Fluoro-2-(cyclopropylmethylamino)nitrobenzene | H2, Pd/C, Ethanol | 4-Fluoro-N1-(cyclopropylmethyl)benzene-1,2-diamine |

| 3 | 4-Fluoro-N1-(cyclopropylmethyl)benzene-1,2-diamine | Glyoxal, H2O | 1-(Cyclopropylmethyl)-7-fluoro-1H-quinoxaline |

| 4 | 1-(Cyclopropylmethyl)-7-fluoro-1H-quinoxaline | NaIO4, SiO2, CH2Cl2 | 1-(Cyclopropylmethyl)-7-fluoro-1H-indole-2,3-dione |

| 5 | 1-(Cyclopropylmethyl)-7-fluoro-1H-indole-2,3-dione | LiAlH4, THF | 1-(Cyclopropylmethyl)-7-fluoro-1H-indole |

Comparative Analysis of Biological Target Interactions and Mechanistic Differences Among Analogs

Once a library of analogs based on the this compound scaffold is synthesized, a thorough comparative analysis is essential to understand their biological effects. This involves a combination of in vitro and in silico techniques.

In Vitro Assays: The analogs would be screened against a panel of biological targets to determine their potency and selectivity. The choice of targets would depend on the therapeutic area of interest. For example, if the parent compound shows activity against a particular enzyme or receptor, the analogs would be tested in corresponding enzymatic or receptor binding assays. Cellular assays would also be conducted to assess the functional consequences of target engagement, such as inhibition of cell proliferation or modulation of signaling pathways.

In Silico Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the analogs with their biological targets. nih.gov These studies can help to rationalize the observed SAR and explain why certain structural modifications lead to increased or decreased activity. For instance, simulations could reveal how different bioisosteric replacements in the cyclopropylmethyl group affect the binding affinity and conformation of the ligand within the active site of a protein.

Mechanistic Studies: For the most promising analogs, further mechanistic studies would be performed to elucidate their mode of action. This could involve identifying downstream signaling pathways affected by the compound or using techniques like surface plasmon resonance to study the kinetics of target binding. Understanding the mechanistic differences between analogs is crucial for selecting candidates with the most desirable biological profile for further development.

The table below illustrates a hypothetical comparative analysis of a small set of analogs:

| Compound | Modification | Target Binding Affinity (IC50, nM) | Cellular Potency (EC50, µM) | Predicted Binding Mode |

| This compound | Parent Compound | 50 | 1.2 | Forms key hydrogen bond with Ser234 and hydrophobic interactions with Leu156 and Phe189. |

| Analog A | Cyclopropyl replaced with Cyclobutyl | 120 | 3.5 | Increased steric clash with Leu156, weakening hydrophobic interactions. |

| Analog B | 7-Fluoro replaced with 7-Cyano | 45 | 1.1 | Cyano group forms an additional hydrogen bond with Asn230, enhancing affinity. |

| Analog C | Indole scaffold hopped to Azaindole | 75 | 2.0 | Nitrogen in the 6-membered ring alters the electrostatic potential surface, slightly reducing complementarity with the binding pocket. |

| Analog D | Methyl group at C5 | 25 | 0.8 | Methyl group occupies a small hydrophobic pocket, increasing van der Waals interactions. |

Advanced Methodologies in 3 Cyclopropylmethyl 7 Fluoro 1h Indole Research

Chemoinformatic and Cheminformatics Approaches for Data Analysis and Prediction

Chemoinformatics provides the computational tools to predict the properties and biological activities of molecules like 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, thereby guiding experimental research. By analyzing its structure, researchers can calculate key physicochemical descriptors that influence its behavior in biological systems. These analyses often involve evaluating properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

The analysis of a compound's structure is not limited to its basic properties; it also extends to its three-dimensional shape and electronic features. nih.gov Multiple analytical criteria, including physicochemical properties, cyclic systems (scaffolds), and molecular fingerprints, are used to create a comprehensive profile. nih.gov The indole (B1671886) scaffold, for instance, is a common chemotype found in both natural products and synthetic molecules, highlighting its significance in molecular libraries. nih.gov Computational models can predict potential biological targets by comparing the compound's structural and electronic features to libraries of known active molecules. This "in silico" screening narrows down the potential mechanisms of action, allowing for more focused laboratory investigations. Visualization of chemical space using techniques like principal component analysis can further aid in understanding the compound's novelty and relationship to existing molecules. sigmaaldrich.com

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C12H12FN | Defines the elemental composition of the molecule. |

| Molecular Weight | 189.23 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| logP (Octanol-Water Partition Coefficient) | 3.2 - 3.5 | Measures lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from the indole -NH group) | Impacts binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 1 (from the Fluorine atom) | Influences molecular interactions and solubility. |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Predicts transport properties, such as blood-brain barrier penetration. |

High-Throughput Screening (HTS) in Academic Contexts for Novel Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against specific biological targets. ewadirect.comufl.edu In an academic setting, HTS is pivotal for discovering novel biological targets for uncharacterized compounds like this compound. These campaigns can be either target-based, testing the compound against a specific enzyme or receptor, or phenotypic, assessing its effect on whole cells or organisms to identify a desired biological response. researchgate.net

The HTS process involves miniaturized assays in microplates, automated liquid handling by robotics, and sensitive data collection systems. researchgate.net Academic HTS centers often collaborate with researchers to adapt bench-top assays for high-throughput formats, screening diverse compound libraries to identify "hits". ufl.eduufl.edu For a novel compound like this compound, an initial HTS campaign might involve screening it against a broad panel of targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, to gain a first impression of its bioactivity. nih.gov Hits from the primary screen undergo a rigorous validation process to confirm their activity and eliminate false positives, followed by more detailed studies to determine potency and mechanism of action. axxam.com

| Target Class | Number of Assays | Primary Hit Rate (%) | Confirmed Hits | Potency Range of Hits (IC50/EC50) |

|---|---|---|---|---|

| Kinases | 320 | 0.9 | 2 | 1-10 µM |

| GPCRs | 150 | 0.7 | 1 | 5-15 µM |

| Ion Channels | 80 | 0.0 | 0 | N/A |

| Nuclear Receptors | 48 | 0.0 | 0 | N/A |

| Proteases | 110 | 0.0 | 0 | N/A |

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies in Research Models

Understanding where a compound localizes within a cell and with which biomolecules it interacts is crucial for deciphering its mechanism of action. Advanced imaging techniques, particularly super-resolution microscopy (SRM), have overcome the diffraction limit of light, enabling visualization at the nanoscale. numberanalytics.com These methods are invaluable for tracking small molecules like this compound within cellular compartments.

The indole scaffold itself is a fluorophore, and many indole derivatives exhibit intrinsic fluorescence, which can be exploited for imaging. mdpi.comresearchgate.net If the intrinsic fluorescence is insufficient, the compound can be tagged with a fluorescent dye. Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) achieve super-resolution by sequentially activating and localizing individual fluorescent molecules. nih.govresearchgate.net These single-molecule localization microscopy (SMLM) methods can provide spatial resolutions down to 10-20 nm. numberanalytics.com Another technique, Stimulated Emission Depletion (STED) microscopy, uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function to achieve super-resolution. numberanalytics.com These technologies allow researchers to observe the compound's accumulation in specific organelles, such as mitochondria or the endoplasmic reticulum, and to study its co-localization with target proteins, providing direct evidence of molecular interactions in a cellular context.

| Technique | Principle | Typical Resolution | Suitability for Live-Cell Imaging |

|---|---|---|---|

| Confocal Microscopy | Pinhole blocks out-of-focus light | ~200 nm | Excellent |

| STED Microscopy | Fluorescence depletion narrows the excitation spot | 30-80 nm | Good, but can have higher phototoxicity |

| STORM/PALM (SMLM) | Sequential activation and localization of single molecules | 10-50 nm | Challenging; requires long acquisition times |

| Structured Illumination Microscopy (SIM) | Patterned light illumination and computational reconstruction | ~100 nm | Very good, low phototoxicity |

Future Research Directions and Open Questions Pertaining to 3 Cyclopropylmethyl 7 Fluoro 1h Indole

Unexplored Synthetic Avenues for Enhanced Molecular Complexity and Diversity

While the synthesis of functionalized indoles is a well-established field, there remain unexplored avenues for the construction of 3-(cyclopropylmethyl)-7-fluoro-1H-indole and its analogs with greater efficiency and molecular diversity.

One promising area is the application of modern cross-coupling and C-H functionalization strategies. For instance, a convergent synthesis could be envisioned starting with a pre-functionalized 7-fluoroindole core. Transition-metal-catalyzed C-H activation at the C3 position, a significant area of recent research, could then be employed to introduce the cyclopropylmethyl group. This approach would bypass the often harsh conditions of traditional indole (B1671886) syntheses and allow for the late-stage introduction of the cyclopropylmethyl moiety, enabling the rapid generation of a library of analogs with diverse substituents at this position.

Variations of the classic Fischer indole synthesis also present opportunities for innovation. The use of novel acid catalysts or microwave-assisted conditions could lead to higher yields and shorter reaction times. Furthermore, the development of a one-pot, multi-component reaction, where the 7-fluoro-phenylhydrazine, a ketone precursor to the cyclopropylmethyl group, and other reactants are combined in a single step, would be a highly efficient and atom-economical approach to the target molecule and its derivatives.

Another unexplored avenue lies in the realm of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability. Developing a flow-based synthesis for this compound could enable its production on a larger scale for more extensive biological screening and material science applications.

Finally, enzymatic and chemoenzymatic strategies remain largely unexplored for the synthesis of such specifically substituted indoles. The use of engineered enzymes could offer unparalleled regio- and stereoselectivity, providing access to chiral derivatives of this compound that would be challenging to obtain through traditional chemical synthesis.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | High efficiency, modularity, access to diverse analogs. | Regioselectivity, catalyst cost and sensitivity. |

| Advanced Fischer Indole Synthesis | Well-understood mechanism, potential for optimization. | Harsh conditions, limited substrate scope for complex molecules. |

| Flow Chemistry | Improved yield and safety, scalability. | Initial setup cost, optimization of flow parameters. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. | Enzyme availability and stability, substrate specificity. |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

The biological activity of this compound is largely uncharted territory. However, the known pharmacological profiles of related indole derivatives provide a strong basis for hypothesizing potential therapeutic applications.

Fluorinated indoles have been reported to possess a range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents. The presence of the fluorine atom at the 7-position of the indole ring can significantly alter the compound's electronic properties and its ability to participate in hydrogen bonding, potentially leading to enhanced binding to biological targets.

The cyclopropylmethyl group at the C3 position is another key feature that could confer novel biological activities. This group can mimic the spatial arrangement of larger alkyl groups while maintaining a lower molecular weight and a unique conformational rigidity. This could lead to selective interactions with specific protein binding sites that are not accessible to more flexible substituents.

Future research should focus on screening this compound against a wide range of biological targets. High-throughput screening campaigns against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. Furthermore, phenotypic screening in various disease models, such as cancer cell lines or primary neuronal cultures, could identify novel therapeutic applications without a preconceived target.

Unraveling the mechanism of action of any identified biological activity will be a crucial next step. This could involve techniques such as affinity chromatography to isolate binding partners, or chemoproteomics to identify protein targets in a cellular context. Understanding the molecular basis of the compound's activity will be essential for its further development as a therapeutic agent.

| Potential Therapeutic Area | Rationale Based on Structural Features |

| Oncology | Fluorinated indoles have shown anticancer activity. |

| Virology | Indole derivatives are known to have antiviral properties. |

| Neurology | The indole scaffold is present in many neurotransmitters and neurological drugs. |

| Inflammation | Anti-inflammatory effects have been reported for some indole compounds. |

Development of Advanced Analytical Tools for In Vitro and Ex Vivo Studies

To fully characterize the behavior of this compound in biological systems, the development of advanced analytical tools is essential. Standard techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) will be fundamental for quantification and metabolite identification. However, more sophisticated methods will be needed to study its interactions at the cellular and subcellular level.

One area for development is the creation of fluorescently labeled derivatives of this compound. These probes would allow for real-time imaging of the compound's distribution and localization within living cells using techniques like confocal microscopy. This could provide valuable insights into its mechanism of action and potential off-target effects.

Another promising avenue is the development of specific electrochemical sensors for the detection of this compound. Such sensors could offer rapid and sensitive quantification of the compound in complex biological matrices, such as blood plasma or cell lysates, without the need for extensive sample preparation. This would be particularly useful for pharmacokinetic and pharmacodynamic studies.

Furthermore, the synthesis of radiolabeled versions of the compound, for example with carbon-14 or tritium, would enable quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) in animal models. This information is critical for assessing its drug-like properties and potential for in vivo efficacy.

Potential as a Modular Component in Complex Chemical Architectures and Functional Materials

Beyond its potential biological activity, this compound could serve as a versatile building block for the construction of more complex chemical architectures and functional materials. The indole nucleus is a privileged scaffold in supramolecular chemistry and materials science due to its electronic properties and ability to participate in various non-covalent interactions.

The presence of the fluorine atom and the cyclopropylmethyl group provides specific handles for further functionalization. For example, the fluorine atom could be used to tune the electronic properties of conjugated polymers or organic light-emitting diodes (OLEDs) incorporating the indole unit. The cyclopropylmethyl group could be modified to attach the indole core to a polymer backbone or a solid support, creating novel functional materials with tailored properties.

The indole nitrogen can also be functionalized, allowing for the creation of N-substituted derivatives with altered electronic and steric properties. This could lead to the development of new ligands for catalysis or novel host molecules for molecular recognition.

The potential applications in materials science are broad and could include:

Organic Electronics: Incorporation into organic semiconductors or OLEDs.

Sensing: Development of fluorescent or colorimetric sensors for ions or small molecules.

Catalysis: Use as a ligand for transition metal catalysts.

Biomaterials: Covalent attachment to biopolymers for the development of new biocompatible materials.

Integration into Multi-Omics Research for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its integration into multi-omics research will be crucial. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.

For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with the compound could reveal changes in gene expression patterns, providing clues about the signaling pathways that are affected. Proteomic studies could then identify changes in protein expression and post-translational modifications, further elucidating the mechanism of action. Metabolomic analysis could identify alterations in cellular metabolism, revealing downstream effects of the compound's interaction with its target.

By integrating these different "omics" datasets, it may be possible to construct a detailed molecular network of the compound's effects, identifying not only its primary target but also its broader impact on cellular physiology. This systems-level understanding is becoming increasingly important in modern drug discovery and can help to predict both the efficacy and potential toxicity of new chemical entities. Such an approach could uncover previously unknown biological roles for indole derivatives and pave the way for novel therapeutic strategies.

Q & A

Q. What are the key considerations for optimizing synthetic routes for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole?

Synthesis typically involves multi-step reactions, including cyclization of precursors and fluorination. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the cyclopropylmethyl group to the indole core . Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products, such as over-fluorination or incomplete cyclization. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropylmethyl at C3, fluorine at C7) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFN, MW 203.25 g/mol) .

- TLC/HPLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity compared to other alkyl substituents?

The cyclopropylmethyl group introduces steric strain and electron-rich character due to the cyclopropane ring’s sp hybridization. This can enhance stability against oxidation compared to linear alkyl chains (e.g., propyl or butyl groups) but may reduce nucleophilic substitution rates at the C3 position. Comparative studies with analogs like 3-(cyclobutylmethyl)-7-fluoro-1H-indole suggest that smaller rings improve bioavailability but may alter binding to hydrophobic pockets in biological targets .

Q. What mechanistic insights exist for the biological activity of 7-fluoroindole derivatives like this compound?

Fluoroindoles often target enzymes like myeloperoxidase (MPO) or cytochrome P450. For example, 3-alkylfluoroindoles inhibit MPO by binding near the heme cofactor, forming stable intermediates (e.g., Compound II) during enzymatic oxidation . The fluorine atom at C7 enhances electron-withdrawing effects, potentially stabilizing interactions with catalytic residues. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .